Home > Products > Screening Compounds P23159 > N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide -

N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Catalog Number: EVT-3715175
CAS Number:
Molecular Formula: C23H25N3O4S
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sch.336 is a synthetic, small molecule designed to target the hCB2 receptor. It belongs to the triaryl bis-sulfone class of compounds. The researchers were interested in this compound due to the potential of CB2 receptor-specific compounds as anti-inflammatory agents, given the receptor's expression on immune cells. []

Mechanism of Action
  • Increase forskolin-stimulated cAMP levels in cells expressing hCB2. []
Applications
  • Inhibition of Cell Migration: Sch.336 inhibited the migration of CB2-expressing cells in vitro, suggesting its potential to limit leukocyte recruitment, a key process in inflammation. []
  • Inhibition of Leukocyte Trafficking In Vivo: Oral administration of Sch.336 significantly reduced leukocyte migration in several rodent models of inflammation. []
  • Suppression of Lung Inflammation: Oral Sch.336 administration effectively blocked ovalbumin-induced lung eosinophilia in mice, indicating its potential for treating allergic asthma. []

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-L-leucine (NTRC-824)

  • Compound Description: NTRC-824 is a nonpeptide compound identified as a selective neurotensin receptor type 2 (NTS2) agonist. It exhibits activity in animal models of acute and chronic pain. []
  • Relevance: While not sharing a direct structural resemblance to N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, NTRC-824 highlights the biological relevance of the (4-methylphenyl)sulfonyl moiety, present in both compounds. This shared moiety may imply potential interactions with similar biological targets, even if the overall structures differ. []
  • Compound Description: ZENECA ZD3523 is a potent leukotriene receptor antagonist chosen for clinical evaluation due to its high potency and selectivity. It exhibits strong inhibitory activity against LTD4-induced bronchoconstriction. []
  • Relevance: This compound shares a N-[(methylphenyl)sulfonyl]benzamide core with N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide. The presence of a substituted phenyl ring attached to the sulfonyl group and the benzamide moiety in both compounds suggests they may belong to a similar chemical class with potential for similar biological activity, despite differences in the remaining structures. []

Sch.336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]-sulfonyl]phenyl]ethyl]methanesulfonamide)

  • Compound Description: Sch.336 is a novel triaryl bis-sulfone compound identified as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2). It demonstrates anti-inflammatory properties by impairing leukocyte recruitment in vivo. []
  • Relevance: Sch.336 and N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide both feature a central sulfonamide group linked to two aromatic rings. This structural similarity, specifically the presence of an (aryl)sulfonyl(aryl) motif, suggests a potential relationship in their chemical class and possible overlapping pharmacological properties. []

Methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422)

  • Compound Description: Wy-48,422 is a potent inhibitor of LTD4-induced bronchoconstriction, showing promising oral activity in preclinical models. It also exhibits oral inhibitory activity against ovalbumin-induced bronchoconstriction. []
  • Relevance: Both Wy-48,422 and N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide feature an (arylmethoxy)phenyl substructure. This structural similarity, especially the presence of the arylmethoxy linker connected to a phenyl ring, suggests potential commonalities in their design and possible relationships in their biological targets, despite the difference in the other parts of the structures. []

N-[(4-Methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353)

  • Compound Description: Wy-49,353 is a potent LTD4 antagonist with good oral activity. It demonstrates potent inhibition of both LTD4- and ovalbumin-induced bronchoconstriction in preclinical studies. []
  • Relevance: Wy-49,353 bears a striking structural resemblance to N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide, sharing a N-[(4-methylphenyl)sulfonyl]benzamide core. This close structural similarity strongly suggests that these compounds belong to the same chemical class and may possess comparable biological activities, particularly as LTD4 antagonists. []

Properties

Product Name

N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

IUPAC Name

2-(4-ethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H25N3O4S/c1-3-30-21-8-6-20(7-9-21)26(31(28,29)22-10-4-18(2)5-11-22)17-23(27)25-16-19-12-14-24-15-13-19/h4-15H,3,16-17H2,1-2H3,(H,25,27)

InChI Key

ZGXLKVYNFPDODL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=C(C=C3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.